cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate
CAS No.: 67914-86-7
Cat. No.: VC21346150
Molecular Formula: C14H15Cl2N3O5S
Molecular Weight: 408.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 67914-86-7 |
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Molecular Formula | C14H15Cl2N3O5S |
Molecular Weight | 408.3 g/mol |
IUPAC Name | [(2R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate |
Standard InChI | InChI=1S/C14H15Cl2N3O5S/c1-25(20,21)23-6-11-5-22-14(24-11,7-19-9-17-8-18-19)12-3-2-10(15)4-13(12)16/h2-4,8-9,11H,5-7H2,1H3/t11?,14-/m0/s1 |
Standard InChI Key | QIMASXGTWQEFGS-IAXJKZSUSA-N |
Isomeric SMILES | CS(=O)(=O)OCC1CO[C@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |
SMILES | CS(=O)(=O)OCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES | CS(=O)(=O)OCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |
Appearance | White-to-Off-White Solid |
Melting Point | 99-101°C |
Chemical Structure and Properties
Structural Characteristics
The compound cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate possesses several distinctive structural features that define its chemical behavior and utility:
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A 1,3-dioxolane ring as the central structural scaffold
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A 2,4-dichlorophenyl substituent at the C-2 position of the dioxolane ring
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A 1H-1,2,4-triazol-1-ylmethyl group also attached to the C-2 position
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A methanesulphonate (mesylate) group linked to the methyl substituent at the C-4 position
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A cis configuration between the C-2 and C-4 substituents on the dioxolane ring
The cis stereochemistry is particularly crucial for biological activity, as evidenced in related triazole antifungals. This stereochemical arrangement influences how the molecule interacts with target enzymes in fungal organisms.
Physical and Chemical Properties
Based on information from related compounds, the following properties can be attributed to cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate:
The methanesulphonate group functions as an excellent leaving group, enhancing the compound's reactivity in nucleophilic substitution reactions and making it valuable for further synthetic transformations.
Synthesis Methods
General Synthetic Approach
The synthesis of cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate typically involves a multi-step process. According to patent literature, the preparation follows these key steps:
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Glycerine condensation under catalysis with 2,4-dichlorophenyl-containing precursors
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Esterification using benzoyl chloride
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Condensation with 1,2,4-triazole under appropriate catalytic conditions
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Hydrolysis and recrystallization to obtain the cis-alcohol intermediate
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Final esterification with methylsulfonyl chloride to yield the target methanesulphonate product
Catalytic Considerations
A specific synthetic route described in patent literature utilizes H₂SO₄/SiO₂ catalysis for the glycerine condensation step. This catalytic approach offers significant advantages:
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Convenient separation and recycling of the catalyst
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Avoidance of spent acid discharge
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Environmental and economic benefits compared to traditional methods
The reaction employs reflux conditions with azeotropic dehydration, with water removal serving as an indicator of reaction progress. Following filtration and catalyst recovery, the mother liquor is processed with potassium hydroxide and dried with anhydrous MgSO₄, yielding an intermediate product with reported yields of approximately 94% .
Intermediate Isolation
The synthesis involves isolation of a cis-bromo ester intermediate, which is purified through recrystallization from methanol. This process yields a solid with a melting point of 117-120°C and reported yields of approximately 58% . This intermediate undergoes further transformation to ultimately produce the target methanesulphonate compound.
Biological Activity and Applications
Mechanism of Action
While the compound itself functions primarily as a synthetic intermediate, its structural features are designed to contribute to the antifungal activity of resulting pharmaceutical products. The triazole moiety is particularly significant as it serves as a pharmacophore that inhibits fungal cytochrome P450 enzymes, specifically 14α-demethylase, which is crucial for ergosterol synthesis in fungi.
The inhibition of ergosterol synthesis disrupts fungal cell membrane formation, leading to the antifungal effects observed in triazole-containing medications. The cis stereochemistry of the compound is critical for optimal biological activity, as it positions the active groups in the correct spatial orientation for interaction with target enzymes.
Pharmaceutical Applications
The primary application of cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate lies in its role as a key intermediate in the synthesis of triazole-based antifungal drugs. The methanesulphonate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions in subsequent synthetic steps.
This compound contributes to the development of pharmaceutical agents used to treat various fungal infections, including:
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Invasive fungal infections
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Superficial mycoses
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Opportunistic fungal infections in immunocompromised patients
Structure-Activity Relationships
Several structural features are critical for the biological activity of this and related compounds:
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The cis configuration at the dioxolane ring positions substituents optimally for target interaction
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The triazole ring serves as a key pharmacophore that interacts with the heme iron in fungal cytochrome P450 enzymes
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The 2,4-dichlorophenyl group enhances lipophilicity and target binding affinity
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The methanesulphonate group, while primarily serving as a synthetic handle, influences the compound's pharmacokinetic properties
Analytical Characterization
Identification Methods
Standard analytical methods for characterizing cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate and related intermediates include:
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Melting point determination (approximately 117-120°C for related intermediates)
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry for molecular weight verification
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Infrared (IR) spectroscopy for functional group identification
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Chromatographic techniques for purity assessment
Structural Variations and Related Compounds
Comparison with Related Compounds
The target compound shares structural similarities with other pharmaceutical intermediates and active ingredients, including:
Functional Group Variations
The methanesulphonate group in the target compound can be substituted with other leaving groups to modify reactivity or stability:
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Tosylate (p-toluenesulphonate): Generally more crystalline, potentially offering advantages for purification and handling
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Mesylate (methanesulphonate): Usually more reactive than tosylate, beneficial for subsequent synthetic transformations
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Halides (bromide, chloride): Alternative leaving groups with different reactivity profiles
Research Significance
Role in Drug Development
Cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate plays a crucial role in the development of triazole antifungal medications. These medications address significant medical needs:
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Treatment of systemic fungal infections, which can be life-threatening in immunocompromised patients
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Management of common fungal conditions like dermatophytosis, candidiasis, and aspergillosis
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Preventive therapy for patients at high risk of fungal infections
Synthetic Importance
The strategic importance of this compound in pharmaceutical synthesis lies in:
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Its role as a late-stage intermediate that contains all the key structural elements needed for biological activity
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The presence of a reactive functional group (methanesulphonate) that enables further synthetic transformations
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Its defined stereochemistry, which is critical for the biological activity of resulting pharmaceutical compounds
Future Research Directions
Synthetic Optimization
Future research might focus on improving the synthesis of this compound through:
Structural Modifications
Potential structural modifications that could be explored include:
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Alternative substituents on the dichlorophenyl ring to modulate lipophilicity
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Variations of the triazole moiety to investigate effects on target binding
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Modified linkers between the core structure and functional groups
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Alternative stereochemistry to probe structure-activity relationships
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